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Imidazo[1,5-a]pyridin-3-ylacetic acid

Cat. No.: B8679256
M. Wt: 176.17 g/mol
InChI Key: XOXPJMLUQMJIDO-UHFFFAOYSA-N
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Description

Overview of the Imidazopyridine Chemical Class in Medicinal Chemistry

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. This structural motif is of considerable interest in medicinal chemistry due to its versatile biological activities. nih.gov The various isomeric forms, such as imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[1,5-a]pyridines, have been explored for a wide range of therapeutic applications. mdpi.com

Compounds containing the imidazopyridine core have demonstrated a diverse array of pharmacological properties, including antifungal, antiviral, antibacterial, anticancer, anti-inflammatory, and analgesic effects. nih.gov The unique chemical structure of the imidazopyridine ring system allows it to interact with various biological targets, making it a privileged scaffold in drug discovery. nih.gov

Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Heterocyclic Compound Development

The imidazo[1,5-a]pyridine scaffold, a specific isomeric arrangement of the fused rings, is a significant structural component in a number of pharmaceuticals and agrochemicals. rsc.org This particular arrangement has been the subject of intense research, leading to the development of numerous synthetic methodologies for its construction, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org

Beyond its role in medicinal chemistry, the imidazo[1,5-a]pyridine nucleus has also attracted attention for its unique photophysical properties. researchgate.net Researchers have investigated these compounds for their potential applications as photoluminescent sensors and as ligands for transition metal catalysis. beilstein-journals.org While not as extensively studied for pharmacological applications as its imidazo[1,2-a]pyridine (B132010) counterpart, the imidazo[1,5-a]pyridine scaffold has been explored for its potential in developing novel therapeutic agents. nih.gov For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.gov

Table 1: Selected Biological Activities of Imidazo[1,5-a]pyridine Derivatives

Biological Target/Activity Therapeutic Area
Cannabinoid receptor type 2 (CB2R) agonists Inflammation, Pain
Serotonin 5-hydroxytryptamine (5-HT4) antagonists Gastrointestinal disorders
Hypoxia-inducible factor 1α (HIF-1α) inhibitors Cancer
Indoleamine 2,3-dioxygenase (IDO) inhibitors Cancer, Immuno-oncology
Tryptophan 2,3-dioxygenase (TDO) inhibitors Cancer, Immuno-oncology

This table is generated based on data for the broader class of Imidazo[1,5-a]pyridine derivatives. nih.gov

Rationale for Academic Research on Imidazo[1,5-a]pyridin-3-ylacetic Acid

Specific academic research focusing solely on this compound is limited in publicly available literature. However, its relevance can be inferred from its use as a chemical intermediate in the synthesis of more complex molecules. A notable example is its use as a starting material in the synthesis of indole (B1671886) compounds and their analogues, which are being investigated for the treatment of age-related macular degeneration (AMD). google.com In this context, this compound serves as a building block, which is a common rationale for the academic and industrial interest in such compounds. The synthesis and characterization of such specific derivatives are crucial for building libraries of diverse chemical entities for further biological screening.

The development of efficient synthetic routes to access imidazo[1,5-a]pyridines is an active area of research. beilstein-journals.orgorganic-chemistry.org The functionalization of the imidazo[1,5-a]pyridine core, such as the introduction of an acetic acid moiety at the 3-position, provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships of more complex derivatives.

Table 2: Synthetic Methodologies for Imidazo[1,5-a]pyridine Scaffolds

Reaction Type Key Reactants Catalyst/Conditions
Cyclocondensation 2-(aminomethyl)pyridines and nitroalkanes Polyphosphoric acid (PPA)
I2-mediated sp3 C–H amination 2-pyridyl ketones and alkylamines Molecular iodine
Transannulation Pyridotriazoles and nitriles BF3·Et2O
Decarboxylative cyclization α-amino acids and 2-benzoylpyridines Copper/iodine cocatalysis

This table summarizes general synthetic approaches to the Imidazo[1,5-a]pyridine scaffold. beilstein-journals.orgorganic-chemistry.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B8679256 Imidazo[1,5-a]pyridin-3-ylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-imidazo[1,5-a]pyridin-3-ylacetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-7-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13)

InChI Key

XOXPJMLUQMJIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Imidazo 1,5 a Pyridin 3 Ylacetic Acid and Its Derivatives

Direct Synthetic Routes to Imidazo[1,5-a]pyridin-3-ylacetic Acid

The construction of the this compound core is primarily achieved through cyclocondensation and multicomponent reactions. These methods involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.

Cyclocondensation Reactions for the Imidazo[1,5-a]pyridine-3-ylacetic Acid Core

Cyclocondensation reactions are a foundational approach for the synthesis of the imidazo[1,5-a]pyridine (B1214698) ring system. nih.gov These reactions typically involve the condensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner that provides the remaining carbon atoms of the imidazole ring. beilstein-journals.org

One common strategy involves the reaction of 2-(aminomethyl)pyridine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. beilstein-journals.org To specifically obtain the 3-ylacetic acid moiety, a dicarboxylic acid derivative like succinic anhydride (B1165640) or a protected version of malonic acid could be employed. The initial acylation of the amino group is followed by an intramolecular cyclization and dehydration, often promoted by heat or acid catalysis, to yield the fused bicyclic system.

A notable method involves the cyclization of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA). nih.gov This approach, while yielding substituted imidazo[1,5-a]pyridines, requires harsh conditions. nih.gov Adaptation of this method for the synthesis of the target acetic acid would necessitate a nitro-reagent bearing a protected carboxyl group.

The following table summarizes representative cyclocondensation reactions for the synthesis of the imidazo[1,5-a]pyridine core.

Starting MaterialsReagents/ConditionsProductYield (%)
2-(Aminomethyl)pyridine, NitroethanePPA, H3PO3, 160 °C1-Methylimidazo[1,5-a]pyridine77
2-(Aminomethyl)pyridine, 1-NitropropanePPA, H3PO3, 160 °C1-Ethylimidazo[1,5-a]pyridine65
2-(Aminomethyl)pyridine, PhenylnitromethanePPA, H3PO3, 160 °C1-Phenylimidazo[1,5-a]pyridine41

Data sourced from a study on the cyclization of 2-picolylamines with nitroalkanes. nih.gov

Multicomponent Condensation Strategies in this compound Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the imidazo[1,5-a]pyridine system, MCRs typically involve the reaction of a 2-aminopyridine (B139424) derivative, an aldehyde, and a third component that facilitates ring closure.

A prominent example is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which is a versatile tool for the synthesis of imidazo-fused heterocycles. mdpi.com While often applied to the synthesis of imidazo[1,2-a]pyridines, the principles can be adapted. A hypothetical GBB-type reaction for this compound could involve a 2-picolylamine, a glyoxal (B1671930) derivative bearing a protected carboxyl group, and an isocyanide.

Another relevant multicomponent approach is the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, which yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org To apply this to the target molecule, a modified amino acid with a pendant protected carboxyl group would be necessary.

The following table illustrates examples of multicomponent reactions leading to the imidazo[1,5-a]pyridine scaffold.

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Substituted PicolinaldehydeAmineFormaldehyde (B43269)Mild conditionsImidazo[1,5-a]pyridinium ions
2-Benzoylpyridineα-Amino Acid-Cu/Iodine1,3-Disubstituted imidazo[1,5-a]pyridine
2-Pyridyl KetoneAlkylamine-I2, NaOAcImidazo[1,5-a]pyridine derivative

This table is a composite of findings from various multicomponent strategies for imidazo[1,5-a]pyridine synthesis. organic-chemistry.orgrsc.org

Synthesis of Substituted this compound Analogs and Related Scaffolds

The synthesis of functionalized analogs of this compound is crucial for modulating its physicochemical and biological properties. This includes the introduction of fluorine-containing groups, as well as alkyl and aryl substituents.

Preparation of Functionalized Imidazo[1,5-a]pyridin-3-ylacetic Acids (e.g., trifluoromethyl, fluoro derivatives)

The introduction of fluorine and trifluoromethyl groups can significantly impact the properties of a molecule. For the synthesis of trifluoromethyl-substituted this compound, a common strategy is to start with a pyridine ring that already contains the trifluoromethyl group. For instance, (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine (B1143045) can be used as a key intermediate. lew.ro This compound can then be subjected to cyclization reactions to form the desired imidazo[1,5-a]pyridine core, which can be further functionalized to introduce the acetic acid moiety at the 3-position. A known example is the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol from this intermediate using triphosgene. lew.ro

Similarly, for fluoro-derivatives, a fluoro-substituted 2-(aminomethyl)pyridine would be the logical starting material. The synthesis of 8-fluoroimidazo[1,2-a]pyridine (B164112) has been reported as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166), highlighting the interest in fluorinated analogs. nih.gov

Synthesis of Alkyl and Aryl Derivatives of Imidazo[1,5-a]pyridines and Imidazo[1,5-a]pyridin-acetic Acids

Alkyl and aryl substituents can be introduced at various positions of the imidazo[1,5-a]pyridine ring system through several synthetic routes. One approach involves starting with appropriately substituted 2-(aminomethyl)pyridines or acylating agents in cyclocondensation reactions.

For the synthesis of 3-aryl-imidazo[1,5-a]pyridines, a common method involves the cyclization of N-[(pyridin-2-yl)methyl]arylamides, which are prepared by coupling 2-aminomethylpyridine with substituted benzoyl chlorides. nih.gov The subsequent cyclization is often carried out using phosphorus oxychloride. nih.gov To obtain the corresponding acetic acid, the aryl group would need to be further functionalized, or a different synthetic approach would be required.

Another strategy for introducing aryl groups is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on a halogenated imidazo[1,5-a]pyridine precursor. nih.gov

Green Chemistry Approaches in Imidazopyridin-Acetic Acid Synthesis (e.g., microwave-assisted, solvent-free methods)

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Green chemistry principles have been applied to the synthesis of imidazopyridine derivatives, including the use of microwave irradiation and solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. derpharmachemica.com The synthesis of 3-aminoimidazo[1,2-a]pyridines has been successfully achieved using microwave irradiation in multicomponent reactions. nih.gov While specific examples for this compound are not extensively reported, the application of microwave heating to the cyclocondensation or multicomponent reactions described earlier is a promising avenue for a greener synthesis.

Solvent-free synthesis is another key aspect of green chemistry. The synthesis of imidazo[1,2-a]pyridines has been reported under solvent-free and catalyst-free conditions via the Groebke multicomponent reaction. semanticscholar.org Similar strategies could potentially be developed for the [1,5-a] isomer. For example, a solvent-free reaction of phenacyl bromide and 2-aminopyridine catalyzed by an ionic liquid under microwave irradiation has been shown to produce imidazo[1,2-a]pyridines in good yields and very short reaction times. derpharmachemica.com

The following table provides an overview of green chemistry approaches applied to the synthesis of imidazopyridine scaffolds.

Reaction TypeGreen ApproachConditionsProduct TypeAdvantages
Multicomponent ReactionMicrowave-assistedScandium triflate, Methanol3-Aminoimidazo[1,2-a]pyridinesRapid, efficient
CondensationMicrowave-assisted, Solvent-freeIonic liquid catalystImidazo[1,2-a]pyridinesHigh yields, short reaction time
Groebke ReactionSolvent-freeHeating at 70°CImidazo[1,2-a]pyridine (B132010) derivativesEco-friendly, good to excellent yields

This table highlights green synthetic methods for the related imidazo[1,2-a]pyridine system, suggesting potential applications for the [1,5-a] isomer. derpharmachemica.comnih.govscispace.com

Exploration of Isomeric Imidazopyridin-ylacetic Acid Synthesis for Comparative Studies

To understand the structure-activity relationships and physicochemical properties of imidazopyridin-ylacetic acids, the synthesis of various isomers is crucial. This section details the synthetic routes to the isomeric imidazo[1,2-a]pyridin-3-ylacetic acids.

A primary method for the synthesis of certain imidazo[1,2-a]pyridin-3-ylacetic acid derivatives involves the cyclocondensation of substituted 2-aminopyridines with maleic anhydride. researchgate.netscispace.com This reaction provides a direct route to the core heterocyclic structure with the desired acetic acid side chain.

The reaction of 2,6-diaminopyridine (B39239) with maleic anhydride in ethyl acetate (B1210297) serves as a key example of this methodology. scispace.com This process yields (5-amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid. researchgate.netscispace.com The reaction proceeds through the initial formation of a maleamic acid intermediate, which then undergoes intramolecular cyclization.

Table 1: Synthesis of (5-amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

Reactant 1 Reactant 2 Solvent Product
2,6-Diaminopyridine Maleic Anhydride Ethyl Acetate (5-Amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

This synthetic approach is valuable for creating precursors for more complex fused heterocyclic systems. scispace.com

An alternative and versatile approach to constructing the imidazo[1,2-a]pyridine scaffold involves multicomponent reactions, notably the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govmdpi.comnih.gov In a significant variation of this reaction for producing related structures, glyoxylic acid, a form of oxoacetic acid, can be employed as a formaldehyde equivalent. organic-chemistry.org

This three-component reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govnih.gov The use of glyoxylic acid in this context allows for the regioselective synthesis of 3-aminoalkyl imidazoazines, which are structurally related to the target acetic acid derivatives. The acid-catalyzed condensation of 2-aminopyridine with an aldehyde generates a Schiff base intermediate, which then reacts with an isocyanide in a [4+1] cycloaddition. Subsequent tautomerization yields the final aromatic imidazo[1,2-a]pyridine product.

Table 2: General Scheme for Groebke-Blackburn-Bienaymé Reaction

Component 1 Component 2 Component 3 Catalyst Product Type
2-Aminopyridine Aldehyde Isocyanide Acid (e.g., Sc(OTf)₃, p-TsOH) 3-Aminoimidazo[1,2-a]pyridine derivative

This methodology offers a high degree of flexibility, allowing for the introduction of various substituents on the imidazo[1,2-a]pyridine core by changing the aldehyde and isocyanide components. nih.gov

Advanced Synthetic Strategies for Imidazo[1,5-a]pyridine-Containing Fused Heterocycles

Building upon the imidazo[1,5-a]pyridine core, advanced synthetic strategies enable the construction of more complex, fused polycyclic systems. These larger structures are of interest for their potential applications in materials science and medicinal chemistry.

A notable example of fused heterocycle synthesis is the creation of the 1(5)H-1,5-diazacycl[3.3.2]azine-2,4-dione system. researchgate.netscispace.com This tricyclic structure contains the imidazo[1,5-a]pyridine pharmacore. The synthesis begins with (5-amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid, prepared as described in section 2.3.1. scispace.com

The acetic acid is first converted to its methyl ester, methyl (5-amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetate hydrochloride. researchgate.netscispace.com This intermediate then undergoes intramolecular cyclization upon treatment with a sodium carbonate solution. The resulting 2a,3-dihydro-1(5)H-1,5-diazacycl[3.3.2]azine-2,4-dione is subsequently oxidized under alkaline conditions to afford the final aromatic system. researchgate.netscispace.com

Table 3: Key Steps in the Synthesis of 1(5)H-1,5-Diazacycl[3.3.2]azine-2,4-dione

Starting Material Reagent(s) Intermediate/Product
(5-Amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid Thionyl chloride, Methanol Methyl (5-amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetate hydrochloride
Methyl (5-amino-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetate hydrochloride Sodium carbonate solution 2a,3-Dihydro-1(5)H-1,5-diazacycl[3.3.2]azine-2,4-dione
2a,3-Dihydro-1(5)H-1,5-diazacycl[3.3.2]azine-2,4-dione Oxidation (alkaline conditions) 1(5)H-1,5-Diazacycl[3.3.2]azine-2,4-dione

The imidazo[1,5-a]pyridine skeleton can be modified by incorporating additional nitrogen atoms to form related fused heterocycles such as imidazo[1,5-a]pyrazines and imidazo[1,5-a]quinoxalines.

Imidazo[1,5-a]pyrazines can be synthesized and functionalized through metalation strategies. acs.org For instance, various 8-substituted imidazo[1,5-a]pyrazines can be prepared via regioselective C3-metalation and C5/C3-dimetalation, followed by quenching with an electrophile. acs.org This approach allows for the introduction of functional groups that can be used for further derivatization of this biologically significant scaffold. acs.orgnih.gov

A novel approach to synthesizing imidazo[1,5-a]quinoxalines involves the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines in DMSO. researchgate.net This reaction proceeds through an N-(α-quinoxalinylbenzylydene)benzylamine intermediate, which undergoes oxidative cyclocondensation to yield the target imidazo[1,5-a]quinoxalines. researchgate.net This method has been extended to the synthesis of bis-imidazo[1,5-a]quinoxalines. researchgate.net

Table 4: Synthetic Approaches to Imidazo[1,5-a]pyrazine and Imidazo[1,5-a]quinoxaline (B8520501)

Target Heterocycle Key Reactants General Method
Imidazo[1,5-a]pyrazines Imidazo[1,5-a]pyrazine, Strong base (e.g., LDA, LTMP), Electrophile Regioselective metalation followed by electrophilic quench
Imidazo[1,5-a]quinoxalines 3-Aroylquinoxalin-2(1H)-one, Benzylamine Oxidative cyclocondensation

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Imidazo 1,5 a Pyridin 3 Ylacetic Acid and Its Derivatives

Elucidation of Structural Determinants for Biological Activity within the Imidazo[1,5-a]pyridine-3-ylacetic Acid Scaffold

The biological activity of compounds based on the Imidazo[1,5-a]pyridin-3-ylacetic acid scaffold is intrinsically linked to its structural features. The core imidazo[1,5-a]pyridine (B1214698) ring system, a bicyclic heteroaromatic structure, provides a rigid framework that correctly orients substituents for interaction with biological targets. The acetic acid moiety at the 3-position is a key determinant of activity, often acting as a crucial binding group or influencing the pharmacokinetic properties of the molecule.

Research on related imidazo[1,5-a]pyridine derivatives has highlighted the importance of the substitution pattern on the core scaffold for various biological activities, including potential anticancer and receptor agonist/antagonist effects. mdpi.comnih.gov For the this compound scaffold, the key structural components that determine biological activity are:

The Imidazo[1,5-a]pyridine Core: This bicyclic system's planarity and aromaticity are crucial for intermolecular interactions, such as pi-stacking with aromatic residues in protein binding sites.

The Acetic Acid Moiety at Position 3: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions. The spatial orientation of this group relative to the heterocyclic core is critical.

Substituents on the Pyridine (B92270) Ring: Modifications at positions 5, 6, 7, and 8 of the pyridine ring can significantly modulate activity by altering electronic properties, lipophilicity, and steric profile.

Impact of Substituents and Core Modifications on Pharmacological Profiles

The pharmacological profile of this compound derivatives can be finely tuned by introducing various substituents and making modifications to the core structure. These changes can affect the compound's potency, selectivity, and pharmacokinetic properties.

In a study on imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for cognitive disorders, specific substitutions on the core structure were found to be critical for activity. nih.gov While this study did not focus on the 3-ylacetic acid moiety specifically, the SAR findings provide valuable insights into how substituents on the imidazo[1,5-a]pyridine ring system can influence biological outcomes. For instance, the introduction of a piperidinyl-ethyl-carbamoyl group at position 1 and a methyl group at position 3 led to a potent and selective 5-HT4 partial agonist. nih.gov

The following table summarizes the hypothetical impact of substituents on the pharmacological profile of this compound, based on general principles of medicinal chemistry and SAR of related compounds.

Position of SubstitutionType of SubstituentExpected Impact on Pharmacological Profile
Pyridine Ring (Positions 5, 6, 7, 8) Electron-withdrawing groups (e.g., -Cl, -CF3)May enhance binding affinity through specific electronic interactions and can increase metabolic stability.
Electron-donating groups (e.g., -CH3, -OCH3)Can alter the electron density of the aromatic system, potentially influencing receptor interactions.
Bulky groupsCan provide steric hindrance to improve selectivity or, conversely, decrease activity due to clashes in the binding pocket.
Imidazole (B134444) Ring (Position 1) Small alkyl groupsCan modulate lipophilicity and van der Waals interactions within the binding site.
Aromatic ringsMay introduce additional pi-stacking interactions, potentially increasing potency.
Acetic Acid Moiety Esterification or AmidationWill remove the negative charge of the carboxylate, which can impact ionic interactions and alter cell permeability.
Chain length modificationChanging from acetic to propionic or butyric acid can alter the positioning of the acidic group relative to the core, affecting binding.

QSAR Model Development and Validation for Imidazo[1,5-a]pyridine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For imidazo[1,5-a]pyridine-based compounds, QSAR studies can provide valuable insights for the design of new, more potent analogs.

While a specific QSAR model for this compound was not found in the reviewed literature, studies on related imidazopyridine isomers, such as imidazo[4,5-b]pyridines as Aurora kinase inhibitors, have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models have demonstrated high predictive power. nih.gov

A hypothetical QSAR model development and validation for this compound derivatives would typically involve the following steps:

Data Set Collection: A series of this compound analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Molecular Modeling and Alignment: 3D structures of the molecules would be generated and aligned based on a common substructure.

Descriptor Calculation: Various physicochemical and structural descriptors (e.g., steric, electrostatic, hydrophobic fields in CoMFA/CoMSIA) would be calculated.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive ability of the QSAR model would be assessed using internal (e.g., cross-validation) and external validation techniques.

The results of such a QSAR study would be presented in the form of contour maps, indicating regions where modifications to the molecular structure are likely to increase or decrease biological activity.

The following table illustrates the key statistical parameters used to validate QSAR models, based on a study of imidazo[4,5-b]pyridine derivatives. nih.gov

ParameterDescriptionAcceptable Value
q² (or r²cv) Cross-validated correlation coefficient; a measure of the internal predictive ability of the model.> 0.5
Non-cross-validated correlation coefficient; a measure of the model's ability to fit the training set data.> 0.6
r²pred Predictive correlation coefficient for the external test set; a measure of the model's ability to predict the activity of new compounds.> 0.5

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a critical factor in its interaction with a biological target. For this compound and its derivatives, the relative orientation of the acetic acid side chain with respect to the rigid imidazo[1,5-a]pyridine core can significantly influence biological activity.

Conformational analysis of these molecules can be performed using computational methods such as molecular mechanics and quantum chemistry calculations. These studies can identify low-energy conformations that are likely to be biologically relevant. The flexibility of the acetic acid side chain allows it to adopt various conformations, and the preferred conformation for binding may depend on the specific topology of the target's binding site.

Key conformational considerations for the SAR of this compound derivatives include:

Torsional Angles: The rotation around the single bonds connecting the acetic acid moiety to the imidazo[1,5-a]pyridine ring determines the spatial disposition of the carboxyl group.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid group and the nitrogen atoms of the heterocyclic core could lock the side chain into a specific conformation.

Pharmacological Mechanisms and Biological Target Identification Studies of Imidazo 1,5 a Pyridin 3 Ylacetic Acid Derivatives

Enzyme Modulation and Inhibition Profiles

Derivatives of the imidazo[1,5-a]pyridine (B1214698) and related fused imidazo-heterocyclic systems have demonstrated significant capabilities as modulators and inhibitors of several key enzyme families.

Kinase Inhibition (e.g., BTK, ACK1, CDK)

The inhibition of protein kinases is a critical strategy in the development of targeted therapies, particularly for cancer.

Bruton's Tyrosine Kinase (BTK): A series of compounds based on an 8-amino-imidazo[1,5-a]pyrazine core, a closely related scaffold, has been reported as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases and B-cell malignancies. These inhibitors achieve excellent kinase selectivity through specific hydrogen bond interactions with serine 538 and aspartic acid 539 in the kinase hinge region, as confirmed by X-ray crystallography.

Activated Cdc42-associated kinase 1 (ACK1): While specific studies on Imidazo[1,5-a]pyridin-3-ylacetic acid derivatives targeting ACK1 are not prominent in the reviewed literature, ACK1 is a recognized oncogenic non-receptor tyrosine kinase. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov The broad kinase inhibitory profile of imidazo-fused heterocycles suggests that screening against ACK1 could be a potential area for future research.

Cyclin-Dependent Kinases (CDK): Various imidazo-fused heterocyclic derivatives have been identified as inhibitors of CDKs, which are central regulators of the cell cycle.

A novel class of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives was discovered to be potent CDK4/6 inhibitors, with compounds 10b and 10c showing activities in the low nanomolar range and significant tumor growth inhibition in xenograft models. nih.gov

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as micro- to submicromolar inhibitors of CDK2/cyclin E activity. nih.gov

Furthermore, a series of imidazo[1,2-a]pyridine (B132010) derivatives were designed as CDK9 inhibitors, with compound LB-1 showing potent and highly selective inhibitory activity with an IC50 value of 9.22 nM. rsc.org

Table 1: Kinase Inhibition by Imidazo-Fused Heterocycle Derivatives
Compound/SeriesTarget KinaseReported Activity (IC50)Reference
8-Amino-imidazo[1,5-a]pyrazinesBTKPotent, reversible inhibition mdpi.com
Compound 10b, 10c (Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidins)CDK4/6Low nanomolar range nih.gov
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2Micro- to submicromolar range nih.gov
Compound LB-1 (Imidazo[1,2-a]pyridine)CDK99.22 nM rsc.org

Phosphodiesterase Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain, and its inhibition is a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia. Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and identified as potent and selective PDE10A inhibitors. X-ray crystallography of an inhibitor from this class in complex with PDE10A revealed unique interactions within the binding site compared to other known inhibitors. Selected compounds from this series demonstrated efficacy in animal models of psychosis.

Aldosterone (B195564) Synthase Inhibition

Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular and renal diseases. While various heterocyclic compounds, such as pyrazole (B372694) derivatives, have been developed as aldosterone synthase inhibitors, specific research detailing the inhibitory activity of this compound derivatives against this enzyme is not extensively documented in the current scientific literature. nih.gov

Other Enzyme Targets (e.g., α-glucosidase, Dipeptidyl Peptidase IV (DPP-4), HIV replication enzymes)

The therapeutic potential of imidazo[1,5-a]pyridine derivatives extends to metabolic and infectious diseases.

α-glucosidase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key mechanism for managing type 2 diabetes. Certain 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives have shown potent α-glucosidase inhibitory activity. Notably, one such compound exhibited an IC50 value of 3.7 μM, which was found to be 18 times more potent than the standard inhibitor, acarbose (B1664774) (IC50 = 67.4 μM).

Dipeptidyl Peptidase IV (DPP-4): DPP-4 inhibitors are a class of oral medications for type 2 diabetes that work by preventing the breakdown of incretin (B1656795) hormones. Research has been conducted on the design and synthesis of Imidazo[1,2-a]pyridine derivatives as novel DPP-4 inhibitors, highlighting the potential of this scaffold in developing new anti-diabetic agents.

HIV Replication Enzymes: Derivatives of imidazo-fused heterocycles have been investigated as inhibitors of key enzymes in the HIV life cycle, particularly reverse transcriptase (RT).

A series of substituted imidazo[1,5-b]pyridazines showed potent inhibitory activity against HIV-1 RT. One exceptionally active compound, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone , displayed an IC50 of 0.65 nM.

Separately, a library of imidazo[1,2-a]pyridin-3-amines was identified as allosteric inhibitors of HIV-1 RT. The most promising compound, 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile , showed potent whole-cell anti-HIV-1 activity with an IC50 of 0.18 μM and a high selectivity index (>800).

Table 2: Inhibition of Other Enzyme Targets
Compound/SeriesTarget EnzymeReported Activity (IC50)Reference
2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivativeα-glucosidase3.7 µM mdpi.com
7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanoneHIV-1 Reverse Transcriptase0.65 nM mdpi.com
2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrileHIV-1 Reverse Transcriptase0.18 µM (whole cell) mdpi.com

Receptor Ligand Interactions and Receptor Modulation

Beyond enzyme inhibition, imidazo-fused heterocyclic structures are known to interact with important receptor systems in the central nervous system.

Gamma-Aminobutyric Acid (GABA) Receptor System Interactions

The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and GABA-A receptors are well-established targets for drugs treating anxiety, sleep disorders, and epilepsy. Various classes of imidazo-fused heterocycles act as ligands for the benzodiazepine (B76468) binding site on GABA-A receptors.

Imidazo[1,2-a]pyridines: This class of compounds, which includes the well-known drug zolpidem, has been studied for its interaction with GABA-A receptors. Computational studies and pharmacophore modeling have been used to clarify the binding mechanisms of these derivatives as selective positive allosteric modulators (PAMs) of α1-containing GABA-A receptors, with the goal of developing novel antipsychotics. nih.gov

Imidazo[1,2-a]pyrimidines: These derivatives have been identified as GABA-A receptor benzodiazepine binding site ligands. Significantly, they can exhibit functional selectivity, preferentially modulating the α3 subtype over the α1 subtype. researchgate.net A series of these compounds were developed as high-affinity agonists with functional selectivity for the α2 and α3 subtypes, demonstrating anxiolytic effects in animal models with minimal sedation. acs.org

Imidazodiazepines: While a different, though related, chemical class, research into imidazodiazepines further informs the understanding of how these core structures interact with GABA-A receptors. Subtle structural modifications to the imidazodiazepine scaffold have been shown to dramatically impact subtype selectivity, with certain derivatives being developed as selective positive allosteric modulators for α5-containing GABA-A receptors to target cognitive disorders. nih.gov

These studies collectively demonstrate that the imidazo-pyridine and related scaffolds are privileged structures for interacting with the benzodiazepine site of GABA-A receptors, with the potential for fine-tuning subtype selectivity to achieve desired therapeutic effects.

AMPA Receptor Modulation

Derivatives of imidazo-fused pyridine (B92270) scaffolds have been investigated for their potential to modulate α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are crucial for fast synaptic transmission in the central nervous system. nih.gov Research into related structures, such as imidazo[1,2-a]pyrazines, has led to the discovery of selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov One such imidazopyrazine was identified as a promising hit in high-throughput screening, and subsequent optimization of its structure-activity relationship resulted in brain-penetrant leads with subnanomolar potency. nih.gov While the direct modulation of AMPA receptors by this compound itself is not extensively detailed in the provided search results, the activity of these closely related heterocyclic systems suggests a potential avenue for investigation. The modulation of AMPA receptors is a critical area of research for conditions where excitatory neurotransmission is dysregulated. nih.gov

Gamma-Hydroxybutyric Acid (GHB) High-Affinity Binding Site Ligand Activity

A closely related scaffold, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, has been identified as a novel class of ligands that are selective for the high-affinity binding sites of γ-hydroxybutyric acid (GHB). h1.conih.gov GHB is a neurotransmitter with its own distinct receptors, separate from GABA receptors. h1.co Derivatives of this imidazo[1,2-b]pyridazine (B131497) scaffold have demonstrated relatively high affinity for GHB binding sites, with Ki values ranging from 0.19 to 2.19 µM. nih.gov These compounds exhibited over 50-fold selectivity for the GHB high-affinity site over the orthosteric GABAA receptor binding sites. h1.conih.gov The discovery of these selective ligands aids in the exploration of the pharmacology of GHB and its specific binding sites in the central nervous system. h1.conih.gov The structural similarity between 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid and this compound suggests that the latter may also possess affinity for this target.

Compound Scaffold Binding Affinity (Ki) Selectivity
2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid analogs0.19 - 2.19 µM nih.gov>50-fold for [3H]NCS-382 over [3H]muscimol binding sites h1.conih.gov

Calcium Channel Modulation

The imidazo[1,5-a]pyridine framework is part of a broader class of compounds that have been explored for their effects on calcium channels. nih.gov Specifically, derivatives of imidazo[1,5-a]pyrimidine (B3256623) and benzo h1.conih.govimidazo-[1,2-a]pyrimidine have been synthesized and assessed for their calcium antagonist properties. nih.gov These compounds are compared to established calcium channel blockers like nifedipine. nih.gov The activity of these bicyclic dihydropyrimidines is evaluated using assays such as the high-potassium depolarized rat aorta model to determine their efficacy as calcium channel blockers. nih.gov The structural features of these compounds are considered important for their interaction with L-type calcium channels, which are a key target in the management of cardiovascular conditions. nih.govnih.govsemanticscholar.org While direct studies on this compound are not specified, the precedent set by related imidazo-fused pyrimidines suggests that this chemical family has the potential for calcium channel modulation. nih.gov

Mechanism-Based Biological Activity Investigations (Preclinical Cellular and in vitro models)

Anti-inflammatory Pathway Inhibition

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have demonstrated anti-inflammatory effects by modulating key signaling pathways. nih.gov One novel derivative, referred to as MIA, was shown to exert its anti-inflammatory activity by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov Specifically, this compound was found to reduce the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes, leading to decreased nitrite (B80452) production. nih.gov Furthermore, at the protein level, it increased the expression of the inhibitory protein IκBα and the pro-apoptotic protein BAX, while suppressing the phosphorylation of STAT3 and the expression of the anti-apoptotic protein Bcl-2. nih.gov These findings indicate that imidazo[1,2-a]pyridine derivatives can interfere with critical inflammatory cascades. nih.gov The broad anti-inflammatory potential of imidazopyridines has been noted in several reviews, highlighting their diverse pharmacological activities. nih.govmdpi.com

Antitumor/Cytotoxic Mechanisms (e.g., in melanoma cell lines)

The antitumor potential of imidazo-fused pyridine derivatives has been explored, with notable activity observed in melanoma cell lines. nih.govresearchgate.net A study on novel imidazo[1,2-a]pyridines demonstrated that these compounds could inhibit the proliferation of A375 and WM115 melanoma cells, with IC50 values ranging from 9.7 to 44.6 µM. nih.govresearchgate.net One particular compound from this series was found to be the most potent, inducing G2/M cell cycle arrest and intrinsic apoptosis in the tested cancer cells. nih.govresearchgate.net The mechanism of action for this potent derivative was linked to the inhibition of the AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. nih.govresearchgate.net This was evidenced by a reduction in the levels of phosphorylated protein kinase B (p-Akt) and phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.govresearchgate.net Additionally, the compound led to an increase in the levels of the cell cycle inhibitors p53 and p21, as well as the pro-apoptotic protein BAX and active caspase-9. nih.govresearchgate.net Other research has identified imidazo-pyrazole derivatives that show selective cytotoxic and pro-oxidant action on human metastatic melanoma cell lines while sparing healthy keratinocytes. mdpi.com

Compound Series Cell Lines IC50 Range Proposed Mechanism of Action
Novel Imidazo[1,2-a]pyridines nih.govresearchgate.netA375, WM115 (Melanoma)9.7 to 44.6 µMInhibition of AKT/mTOR pathway, G2/M cell cycle arrest, induction of intrinsic apoptosis nih.govresearchgate.net
Imidazo-pyrazole derivatives mdpi.comMeOV, MeTA (Metastatic Melanoma)Not specifiedCytotoxic and pro-oxidant action mdpi.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Anthelmintic)

The imidazo[1,5-a]pyridine scaffold and its analogs are part of a larger family of imidazo-fused heterocycles that exhibit a wide range of antimicrobial activities. eco-vector.com Imidazo[1,2-a]pyridine derivatives, for instance, have been reported to possess antibacterial, antifungal, and anthelmintic properties. derpharmachemica.comnih.gov

Antibacterial Activity: Various derivatives of imidazopyridine have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain imidazo[1,2-a]pyrimidine (B1208166) chalcones displayed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Similarly, some pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives showed significant inhibition against Bacillus pumillus, Staphylococcus aureus, Vibrio cholera, Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa. juit.ac.in The antibacterial action of some imidazopyridine-based Ru(III) complexes has also been noted against both Gram-positive and Gram-negative microorganisms. researchgate.net

Antifungal Activity: The antifungal potential of imidazo-fused pyridines has been demonstrated against various fungal pathogens. nih.gov For instance, some imidazo[1,5-a]quinoxaline (B8520501) derivatives have shown good fungistatic activities with MIC values comparable to reference drugs. nih.gov Additionally, certain 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were found to be active against a resistant strain of Candida albicans, with one compound showing a potent MIC of 41.98 μmol/L. scirp.org Pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives also exhibited good inhibition against Candida albicans. juit.ac.in

Anthelmintic Activity: The imidazopyridine nucleus is also associated with anthelmintic properties, further broadening the antimicrobial scope of this class of compounds. derpharmachemica.comnih.gov

Compound Class Activity Tested Organisms Notable Findings
Imidazo[1,2-a]pyrimidine chalcones derpharmachemica.comAntibacterialE. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent to good activity observed. derpharmachemica.com
Pyridine imidazo[2,1-b]-1,3,4-thiadiazoles juit.ac.inAntibacterial, AntifungalB. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa, C. albicansGood antimicrobial activity against all strains for some derivatives. juit.ac.in
Imidazo[1,5-a]quinoxaline derivatives nih.govAntibacterial, AntifungalBacteria and FungiGood fungistatic and bacteriostatic activities. nih.gov
3-Imidazo[1,2-a]pyridinyl-1-arylpropenones scirp.orgAntifungalResistant Candida albicansOne derivative showed a potent MIC of 41.98 μmol/L. scirp.org

Neurological Function Modulation (e.g., cognitive and memory enhancement).

Research into derivatives of this compound has revealed a significant potential for the modulation of neurological functions, particularly in the domains of cognitive and memory enhancement. Studies have focused on the interaction of these compounds with specific neuroreceptors to elicit pro-cognitive effects.

A notable area of investigation has been the development of Imidazo[1,5-a]pyridine derivatives as partial agonists for the 5-hydroxytryptamine4 (5-HT4) receptor. researchgate.netresearchgate.net The 5-HT4 receptor is a well-established target for cognitive enhancement due to its role in modulating cholinergic neurotransmission and synaptic plasticity, which are crucial for learning and memory processes. researchgate.net Agonism at this receptor is believed to enhance the release of acetylcholine, a neurotransmitter vital for cognitive functions.

Within this research avenue, a specific derivative, designated as compound 5a, has been identified as a potent, selective, and brain-penetrant 5-HT4 partial agonist. researchgate.net This compound has demonstrated efficacy in preclinical animal models designed to assess both symptomatic and disease-modifying effects on cognition. researchgate.net The primary mechanism of action for this class of Imidazo[1,5-a]pyridine derivatives is their ability to partially activate 5-HT4 receptors, thereby stimulating downstream signaling pathways that lead to improved neuronal communication and function.

The pro-cognitive properties of these derivatives have been evaluated in established behavioral paradigms. For instance, compound 5a has shown efficacy in the novel object recognition task, a test that assesses learning and memory in rodents. researchgate.net Furthermore, these compounds have demonstrated the ability to reverse memory deficits induced by scopolamine, a muscarinic antagonist that impairs cholinergic signaling and is used to model cognitive dysfunction. researchgate.net The reversal of scopolamine-induced amnesia provides strong evidence for the involvement of the cholinergic system in the memory-enhancing effects of these Imidazo[1,5-a]pyridine derivatives. researchgate.net

The focused structure-activity relationship (SAR) studies have been crucial in optimizing the pharmacological profile of these compounds, leading to the discovery of derivatives like 5a with good ADME (absorption, distribution, metabolism, and excretion) properties, a prerequisite for potential therapeutic agents. researchgate.net

Detailed Research Findings on Imidazo[1,5-a]pyridine Derivatives

CompoundBiological TargetPharmacological MechanismPreclinical ModelObserved EffectReference
Compound 5a5-HT4 ReceptorPartial AgonistAnimal Models of CognitionDemonstrated efficacy as a pro-cognitive agent. researchgate.net
Imidazo[1,5-a]pyridine carboxamide derivatives5-HT4 ReceptorPartial AgonistScopolamine-induced memory deficit modelReversal of induced cognitive impairment. researchgate.net
Compound 5a5-HT4 ReceptorPartial AgonistNovel Object Recognition TaskDisplayed cognition-enhancing properties. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate the requested article on "this compound" according to the specific outline provided.

The instructions require a detailed analysis focusing solely on "this compound," including specific experimental data for advanced characterization techniques (NMR, IR, X-ray Crystallography) and computational studies (DFT, Molecular Docking).

Searches for this exact compound have not yielded the necessary spectroscopic, crystallographic, or computational research findings. The available literature discusses related but structurally distinct compounds, such as other isomers (e.g., Imidazo[1,2-a]pyridin-3-ylacetic acid) or derivatives of the parent Imidazo[1,5-a]pyridine ring with different substituents.

Due to the strict requirement to focus exclusively on "this compound" and not introduce information on other compounds, it is not possible to create a scientifically accurate and non-speculative article that adheres to the provided detailed outline. Fulfilling the request would necessitate data that is not present in the public domain accessible through the performed searches.

Advanced Characterization and Computational Methodologies in Imidazo 1,5 a Pyridin 3 Ylacetic Acid Research

Computational Chemistry Approaches

Predictive Modeling and Virtual Screening for Novel Imidazo[1,5-a]pyridine-Based Chemical Entities

The imidazo[1,5-a]pyridine (B1214698) core has emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating potential as anticancer agents and enzyme inhibitors. nih.gov The exploration of this chemical space has been significantly accelerated by advanced computational methodologies, which allow for the prediction of biological activity and the screening of vast chemical libraries in silico. These approaches not only rationalize the design of new molecules but also prioritize synthetic efforts, saving considerable time and resources in the drug discovery pipeline.

Predictive modeling for Imidazo[1,5-a]pyridine-based compounds leverages a variety of computational techniques to build robust models that correlate structural features with biological activity. A key strategy involves developing Quantitative Structure-Activity Relationship (QSAR) models. Although detailed QSAR studies are more extensively published for isomers like imidazo[4,5-b]pyridines, the methodology is directly applicable. mdpi.com Such models are built from a dataset of compounds with known activities, which is partitioned into training and test sets to ensure the model's predictive power and statistical validity. mdpi.comnih.gov

A notable application of predictive modeling was demonstrated in a theoretical study of eighteen novel Imidazo[1,5-a]pyridine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov In this research, a sophisticated protocol was developed to evaluate the efficacy of these compounds in a realistic computational environment.

The initial step in the modeling process involved optimizing the three-dimensional geometries of the eighteen compounds using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level, ensuring that the subsequent simulations were based on energetically favorable conformations. nih.gov Following this, advanced molecular dynamics (MD) simulations were employed to gain a deep understanding of the atomistic interactions between the Imidazo[1,5-a]pyridine derivatives and the EGFR protein. Specifically, techniques such as umbrella sampling and steered molecular dynamics simulations were used to calculate the absolute binding free energies of the compounds, a critical parameter for predicting their inhibitory potency. nih.gov

The research findings highlighted three Imidazo[1,5-a]pyridine derivatives as particularly promising inhibitors, warranting further investigation. nih.gov The predictive power of the computational protocol was validated by comparing the calculated properties of the novel compounds with those of two well-established EGFR inhibitors, Erlotinib and Osimertinib, which are used in clinical practice. nih.gov

Virtual screening represents a high-throughput extension of these predictive modeling techniques. It is a powerful tool for identifying novel hit compounds from large chemical databases. mdpi.com In a typical virtual screening workflow for discovering new Imidazo[1,5-a]pyridine-based entities, a library of millions of compounds can be computationally filtered based on various criteria. This often starts with ligand-based methods, such as searching for molecules with similar pharmacophoric features or 2D/3D structural similarity to known active Imidazo[1,5-a]pyridines. Subsequently, structure-based methods, primarily molecular docking, are used to predict the binding modes and affinities of the filtered compounds within the active site of a specific biological target, such as a protein kinase. nih.govresearchgate.net

The results from such a screening campaign can be ranked based on docking scores, predicted binding energies, and the quality of interactions with key amino acid residues in the target's binding site. The most promising candidates are then selected for acquisition or synthesis and subsequent experimental validation. This in silico approach dramatically enhances the efficiency of hit identification. While large-scale virtual screening campaigns have been notably successful for isomers like imidazo[1,2-a]pyridines nih.govresearchgate.net, the same principles are actively applied to identify new leads based on the Imidazo[1,5-a]pyridine scaffold.

The table below summarizes representative data from the computational study on Imidazo[1,5-a]pyridine derivatives against the EGFR target, showcasing the type of quantitative data generated through predictive modeling.

Compound TypeIdentifierCalculated Absolute Binding Free Energy (kcal/mol)Promising Candidate Status
Reference DrugErlotinib-11.5 ± 0.4N/A
Reference DrugOsimertinib-14.2 ± 0.5N/A
Imidazo[1,5-a]pyridine DerivativeCompound A-13.8 ± 0.6Yes
Imidazo[1,5-a]pyridine DerivativeCompound B-12.5 ± 0.5Yes
Imidazo[1,5-a]pyridine DerivativeCompound C-11.9 ± 0.7Yes
Imidazo[1,5-a]pyridine DerivativeCompound D-9.8 ± 0.4No
Imidazo[1,5-a]pyridine DerivativeCompound E-10.3 ± 0.6No

Note: Data is representative of findings discussed in theoretical studies for illustrative purposes. nih.gov

Future Perspectives and Emerging Research Trajectories for Imidazo 1,5 a Pyridin 3 Ylacetic Acid Chemistry

Development of Novel Imidazo[1,5-a]pyridine-3-ylacetic Acid Scaffolds with Enhanced Target Specificity

The future of Imidazo[1,5-a]pyridin-3-ylacetic acid chemistry is intrinsically linked to the development of derivatives with superior target specificity to maximize therapeutic effects while minimizing off-target interactions. Research is moving towards a rational design approach, where structural modifications are precisely engineered to achieve high selectivity for desired biological targets, such as specific kinases or receptors.

One key strategy involves exploring the structure-activity relationships (SAR) to understand how different substituents on the imidazo[1,5-a]pyridine (B1214698) core influence target binding and selectivity. For the related imidazo[1,2-a]pyridine-3-amine scaffold, it has been demonstrated that small lipophilic substituents at the 7- and/or 8-positions are crucial for activity at the excitatory amino acid transporter subtype 3 (EAAT3). Furthermore, the nature of the substituent at the 2-position was found to be essential for achieving selectivity over other EAAT subtypes. ku.dk For instance, certain analogues displayed a significant 35-fold selectivity for EAAT3. ku.dk

This principle of fine-tuning selectivity through targeted substitutions is being applied to other related scaffolds. For example, in the development of imidazo[1,5-a]pyridine and -pyrimidine derivatives as inverse agonists for the retinoic acid receptor-related orphan receptor c (RORc), a promising target for autoimmune diseases, high selectivity was achieved. The most potent compounds demonstrated over 300-fold selectivity for RORc against other ROR family members and other nuclear receptors. nih.gov Achieving this level of specificity is a primary goal for future this compound scaffolds.

Future research will likely focus on creating a matrix of derivatives where the acetic acid moiety at the C3 position is maintained as a key pharmacophore, while systematic modifications are made elsewhere on the bicyclic ring system. The introduction of different functional groups at various positions can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein's binding site. The table below illustrates hypothetical structural modifications and their potential impact on target selectivity, based on principles observed in related heterocyclic compounds.

Modification Site on Imidazo[1,5-a]pyridine RingExample SubstituentRationale for Enhanced SpecificityPotential Target Class
C1-positionBulky aromatic group (e.g., Phenyl)To occupy a specific hydrophobic pocket in the target's active site, excluding binding to smaller pockets in off-targets.Kinases, Proteases
C5-positionHydrogen bond donor/acceptor (e.g., -NH2, -OH)To form specific hydrogen bonds with key amino acid residues, enhancing affinity and selectivity.Receptors, Enzymes
C7-positionHalogens (e.g., -Cl, -F)To modulate electronic properties and improve metabolic stability, potentially altering binding kinetics.Various Enzymes
C8-positionSmall alkyl group (e.g., -CH3)To provide optimal steric fit and enhance lipophilicity for better cell permeability and target engagement.Transporters, Ion Channels

Application of Advanced Synthetic Methodologies for Diversification and Library Generation

To fully explore the therapeutic potential of the this compound scaffold, the generation of large and diverse chemical libraries for high-throughput screening is essential. Future research will increasingly rely on advanced synthetic methodologies that are more efficient and versatile than traditional techniques.

Combinatorial and Parallel Synthesis: Solid-phase organic synthesis (SPOS) is a powerful tool for creating large libraries of compounds. A versatile method has been developed for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides, a related scaffold. nih.gov This approach allows for the rapid assembly of a diverse set of molecules by systematically varying the building blocks at different positions of the scaffold. nih.gov Adopting similar solid-phase strategies for this compound would enable the efficient generation of extensive libraries for screening against a wide array of biological targets.

Multicomponent Reactions (MCRs): MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) has been reported to produce imidazo[1,5-a]pyridinium ions, which are precursors to N-heterocyclic carbenes. organic-chemistry.orgorganic-chemistry.org The use of MCRs, particularly those amenable to automation and fluorous synthesis techniques, will accelerate the discovery of novel derivatives. nih.gov

DNA-Encoded Libraries (DELs): A cutting-edge approach that is poised to revolutionize drug discovery is the use of DNA-encoded libraries. This technology involves synthesizing large collections of compounds where each molecule is attached to a unique DNA barcode that records its synthetic history. Recently, the synthesis of imidazopyridines on DNA oligonucleotides has been demonstrated, paving the way for the creation of vast libraries for target-based screening. nih.gov Applying DEL technology to the this compound scaffold would allow for the screening of billions of compounds simultaneously, dramatically increasing the probability of identifying potent and selective drug candidates.

The table below summarizes these advanced methodologies and their potential application to the Imidazo[1,5-a]pyridine scaffold.

Synthetic MethodologyDescriptionAdvantage for Imidazo[1,5-a]pyridine-3-ylacetic AcidPotential Library Size
Solid-Phase Organic Synthesis (SPOS)Compounds are built on a solid support (resin), allowing for easy purification by filtration.Facilitates rapid purification and automation, ideal for parallel synthesis of analogue arrays.Hundreds to thousands of compounds.
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction to form a complex product.Increases synthetic efficiency and molecular diversity in a single step.Thousands of compounds.
Diversity-Oriented Synthesis (DOS)Aims to create structurally diverse and complex molecules from simple starting materials.Allows for the exploration of novel chemical space beyond traditional analogue synthesis.Variable, focuses on diversity over size.
DNA-Encoded Library (DEL) TechnologyEach molecule in the library is tagged with a unique DNA barcode for identification.Enables the synthesis and screening of massive libraries, vastly expanding the scope of drug discovery.Millions to billions of compounds.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant emerging trend in drug discovery is the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to gain a deeper, systems-level understanding of a compound's mechanism of action. For derivatives of this compound, this approach will be crucial for identifying novel drug targets, understanding on- and off-target effects, and discovering biomarkers for patient stratification.

Proteomics for Target Identification: Chemical proteomics is a powerful tool for unbiased target identification. In a recent study on a related imidazo-pyrazole compound, a differential proteomic analysis of a human melanoma cell line treated with the compound led to the identification of Ras-responsive element binding protein 1 (RREB1) as a key molecular target. This approach provides a direct link between a compound and its effect on the cellular proteome, offering valuable mechanistic insights.

Genomics and Transcriptomics in Drug Discovery: The popularization of high-throughput genomic and transcriptomic technologies is transforming the field. nih.gov These approaches can reveal how a compound alters gene expression profiles, providing clues about the pathways it modulates. For instance, transcriptomic data from cell lines treated with this compound derivatives could be used to cluster the compounds based on their mechanism of action, even before the primary target is known. This can help in prioritizing compounds for further development and in drug repositioning efforts.

Metabolomics for Pathway Analysis: Metabolomic profiling can provide a real-time snapshot of the physiological state of a cell or organism following drug treatment. By analyzing the changes in metabolite levels, researchers can infer which metabolic pathways are affected by an this compound derivative. This is particularly relevant for diseases with a strong metabolic component, such as cancer and metabolic disorders.

The integration of these multi-omics datasets will provide a holistic view of the biological effects of this compound derivatives, moving beyond a single-target-focused approach to a more comprehensive, systems-based understanding of their therapeutic potential.

Exploration of New Therapeutic Areas for this compound Derivatives

While the Imidazo[1,5-a]pyridine scaffold has been explored for certain therapeutic applications, future research is set to investigate its potential in a wider range of diseases. The unique structural and chemical properties of these compounds make them attractive candidates for novel therapeutic targets.

Autoimmune and Inflammatory Diseases: As previously mentioned, derivatives of the related imidazo[1,5-a]pyridine scaffold have been identified as potent and selective inverse agonists of RORc, a key regulator of the pro-inflammatory cytokine IL-17. nih.gov This makes the this compound scaffold a highly promising starting point for the development of new treatments for autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

Fibrotic Diseases: The autotaxin (ATX) enzyme plays a major role in the production of lysophosphatidic acid (LPA), which is implicated in fibrotic diseases. A series of imidazo[1,2-a]pyridine (B132010) derivatives have been designed as potent ATX inhibitors. nih.gov One promising compound effectively alleviated lung structural damage in a model of idiopathic pulmonary fibrosis (IPF). nih.gov Given the shared heterocyclic core, there is a strong rationale for exploring this compound derivatives as potential anti-fibrotic agents.

Neurodegenerative and Neuroinflammatory Disorders: The ability of certain imidazopyridine derivatives to modulate targets within the central nervous system opens up possibilities for treating neurodegenerative diseases. For example, related compounds have been investigated for Alzheimer's disease by targeting factors such as inflammation and oxidative stress. nih.gov The development of this compound derivatives that can cross the blood-brain barrier and engage with neuroinflammatory pathways is a promising future research direction.

Antiviral and Antimicrobial Applications: The broad biological activity of imidazopyridines includes antiviral and antimicrobial effects. nih.gov As new infectious diseases emerge and antimicrobial resistance grows, there is a continuous need for novel therapeutic agents. Screening libraries of this compound derivatives against a panel of viruses and bacteria could lead to the discovery of new anti-infective drugs.

The table below outlines some of the emerging therapeutic areas and the corresponding biological targets for this versatile scaffold.

Therapeutic AreaPotential Biological TargetRationale / Supporting Evidence
Autoimmune DiseasesRORc (Retinoic acid receptor-related orphan receptor c)Related imidazo[1,5-a]pyridine derivatives show potent and selective RORc inverse agonism, suppressing IL-17 production. nih.gov
Fibrotic Diseases (e.g., IPF)Autotaxin (ATX)Isomeric imidazo[1,2-a]pyridine derivatives are potent ATX inhibitors with in vivo anti-fibrotic effects. nih.gov
NeuroinflammationCNS inflammatory pathways (e.g., cytokine production)Related scaffolds have shown anti-inflammatory and neuroprotective effects in models of Alzheimer's disease. nih.gov
Viral InfectionsViral enzymes (e.g., polymerase, protease)The broader class of imidazopyridines has demonstrated antiviral activity against various pathogens. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Imidazo[1,5-a]pyridin-3-ylacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA) medium, catalyzed by phosphorous acid, is a validated route for imidazo[1,5-a]pyridine derivatives . Optimize variables such as solvent polarity, temperature (typically 80–120°C), and acid concentration to enhance yield. For analogous compounds, one-pot multicomponent reactions (e.g., using Meldrum’s acid and aryl aldehydes) in aqueous media at room temperature can improve atom economy . Monitor reaction progress via HPLC or TLC to avoid incomplete conversion .

Q. How should researchers design experiments to evaluate the physicochemical stability of this compound?

  • Methodological Answer : Use factorial design to systematically assess stability under varied conditions (pH, temperature, light exposure). For example, a 2³ factorial design (pH 3/7, 25°C/40°C, light/dark) identifies critical degradation factors . Quantify degradation products via LC-MS and apply ANOVA to determine statistically significant variables. Store samples at -20°C for long-term stability, as recommended for similar imidazo derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions involving volatile intermediates (e.g., acylating agents) in a fume hood or glovebox . Dispose of waste via halogenated solvent containers if trifluoroacetic acid (TFA) is used in synthesis . Pre-lab safety training, including 100% score on safety exams, is mandatory for personnel .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., catalyst loading, solvent selection) . Use software like Gaussian or ORCA for simulations, and validate predictions with kinetic studies .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform metabolite profiling (e.g., liver microsome assays) to identify degradation products . Use statistical design (e.g., response surface methodology) to optimize formulation parameters (e.g., liposomal encapsulation) for enhanced pharmacokinetics . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Q. How does substitution at the C-3 position influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., acetyl) via Friedel-Crafts acylation to enhance electrophilicity at C-3, as shown for imidazo[1,2-a]pyridines . Characterize electronic effects using Hammett plots or UV-Vis spectroscopy. Substituents like trifluoromethyl groups (see ) alter π-π stacking and hydrogen-bonding capacity, impacting solubility and target interactions .

Q. What advanced structural characterization techniques are essential for confirming the compound’s regiochemistry?

  • Methodological Answer : Use HRMS for exact mass verification and 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations. Single-crystal X-ray diffraction definitively resolves regiochemistry, as demonstrated for imidazo[1,5-a]pyridine-ninhydrin adducts . For dynamic structural insights, employ variable-temperature NMR or DFT-optimized molecular models .

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